Superior Reduction of Postinfarction Myocardial Remodeling Compared to Enalapril in a Rat Heart Failure Model
In a direct comparative study, L-2286 was compared with enalapril, a widely used ACE inhibitor, in a rat model of chronic heart failure induced by isoproterenol. After 12 weeks of treatment, echocardiography showed that L-2286 improved systolic left ventricular function to a greater extent than enalapril. While both agents attenuated cardiac hypertrophy and interstitial fibrosis, PARP inhibition by L-2286 led to superior preservation of systolic function [1]. The study concluded that L-2286 decreased postinfarction myocardial remodeling more effectively than enalapril treatment [1]. Specific quantitative echocardiographic parameters (e.g., ejection fraction changes) were reported in the full text, which is behind a paywall; the published abstract confirms a statistically significant advantage for L-2286.
| Evidence Dimension | Systolic left ventricular function preservation after 12-week treatment in postinfarction heart failure model |
|---|---|
| Target Compound Data | L-2286: Significantly improved systolic left ventricular function (exact EF values not available in abstract; p < 0.05 vs. vehicle) |
| Comparator Or Baseline | Enalapril: Similar but weaker protective effect on systolic function |
| Quantified Difference | L-2286 decreased postinfarction myocardial remodeling more effectively than enalapril (qualitative statement supported by statistical significance) |
| Conditions | Rat model of chronic heart failure following isoproterenol-induced myocardial infarction; 12-week oral treatment; echocardiography, histological collagen assessment, and phospho-signaling analysis |
Why This Matters
This head-to-head evidence demonstrates that L-2286 provides greater functional benefit than a gold-standard heart failure therapy, supporting its procurement for cardiovascular research where PARP-mediated mechanisms are targeted.
- [1] Bartha E, Kiss GN, Kalman E, et al. Effect of L-2286, a poly(ADP-ribose)polymerase inhibitor and enalapril on myocardial remodeling and heart failure. J Cardiovasc Pharmacol. 2008;52(3):253-261. View Source
